

Physical and chemical properties of Poricoic acid B

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An In-depth Technical Guide to Poricoic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid B is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos. This document provides a comprehensive overview of its physical, chemical, and biological properties. It details its anti-tumor and anti-inflammatory activities, focusing on the underlying mechanisms of action involving key signaling pathways such as PI3K/Akt and MAPK. This guide also includes detailed experimental protocols for the isolation, purification, and biological evaluation of **Poricoic acid B**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Poricoic acid B is a white crystalline powder.[1] It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][2]

Table 1: Physical and Chemical Properties of Poricoic Acid B



Property	Value	Reference
Molecular Formula	C30H44O5	[1]
Molecular Weight	484.67 g/mol	[1][2]
Appearance	White crystalline powder	[1]
Solubility	Soluble in methanol, ethanol, DMSO	[1][2]
Predicted Density	1.13±0.1 g/cm³	[1]
Predicted Boiling Point	661.1±55.0 °C	[1]
CAS Number	137551-39-4	[1]

Table 2: Spectroscopic Data of Poricoic Acid B

Spectroscopy	Data
Mass Spectrometry (ESI-QTOF)	Precursor ion [M+H]+: m/z 485.32615. Major fragment ions: 467.3147, 449.3046, 325.2169.
¹H NMR	Data not available in the searched literature.
¹³ C NMR	Data not available in the searched literature.
Infrared (IR)	Data not available in the searched literature.

Biological Activities and Mechanism of Action

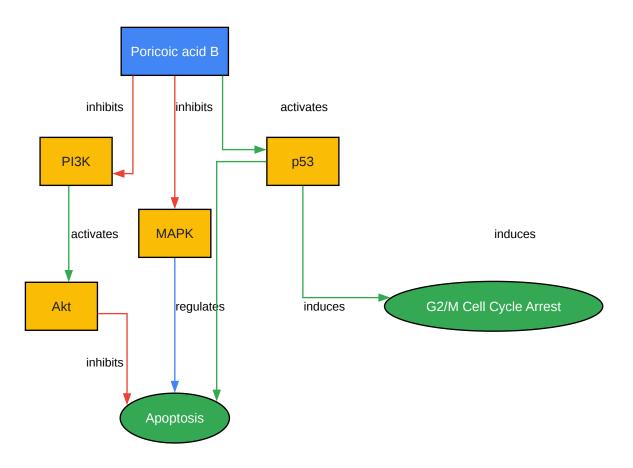
Poricoic acid B exhibits significant anti-tumor and anti-inflammatory properties.

Anti-Tumor Activity

Poricoic acid B has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis and causes cell cycle arrest in the G2/M phase in human liver cancer (HepG2) cells. The anti-tumor mechanism of **Poricoic acid B** involves the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways. By interfering with these pathways,



Poricoic acid B can influence the expression of downstream proteins involved in cell proliferation, survival, and apoptosis, such as caspases and matrix metalloproteinases.



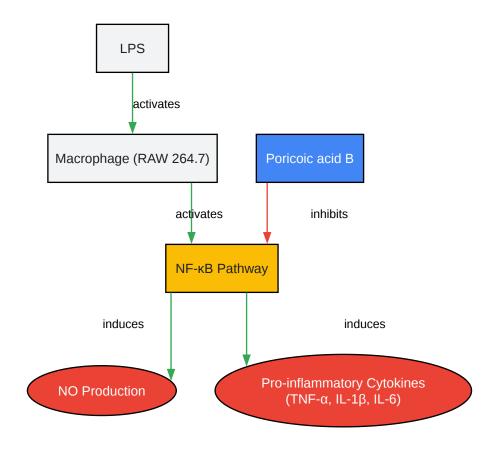
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Poricoic acid B's anti-tumor signaling pathway.

Anti-Inflammatory Activity

Poricoic acid B has shown potent anti-inflammatory effects. It significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Furthermore, it reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6), in a dose-dependent manner.





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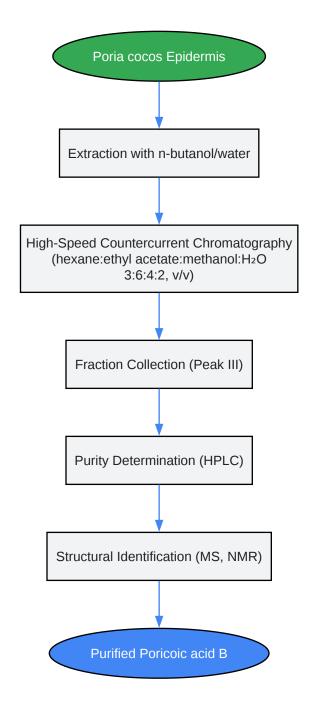
Poricoic acid B's anti-inflammatory signaling pathway.

Experimental Protocols Isolation and Purification of Poricoic Acid B from Poria cocos

This protocol describes the extraction and purification of **Poricoic acid B** using high-speed countercurrent chromatography (HSCCC).[4]

Workflow: Isolation and Purification of Poricoic Acid B





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Workflow for the isolation and purification of **Poricoic acid B**.

Methodology:

• Extraction: The dried epidermis of Poria cocos is extracted with a two-phase solvent system of n-butanol and water to obtain the total triterpenoids.



- HSCCC Separation: The crude extract is subjected to HSCCC.
 - Solvent System: A two-phase solvent system composed of hexane, ethyl acetate, methanol, and water in a 3:6:4:2 volume ratio is used.
 - Operating Parameters: The separation is performed with clockwise rotation at 800 rpm and a flow rate of 3 mL/min.
- Fraction Collection: The eluent is monitored, and fractions are collected. Poricoic acid B is typically found in the third major peak.
- Purity Analysis: The purity of the collected fraction containing Poricoic acid B is determined by High-Performance Liquid Chromatography (HPLC).
- Structural Identification: The purified compound is identified and characterized using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of **Poricoic acid B** against cancer cell lines, such as HepG2.

Methodology:

- Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Poricoic acid B** and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is for analyzing the effect of **Poricoic acid B** on the expression of proteins in the PI3K/Akt signaling pathway in cancer cells.

Methodology:

- Cell Lysis: Treat cells with Poricoic acid B, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities using image analysis software.



ELISA for TNF-α Quantification

This protocol is for measuring the concentration of TNF- α in the supernatant of RAW 264.7 cells treated with **Poricoic acid B**.

Methodology:

- Coating: Coat a 96-well ELISA plate with a capture antibody against TNF-α overnight at 4°C.
- Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
- Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known TNF-α standard to the wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody against TNF-α. Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
- Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- Absorbance Measurement: Measure the absorbance at 450 nm.
- Data Analysis: Generate a standard curve and determine the concentration of TNF- α in the samples.

Conclusion

Poricoic acid B is a promising natural product with significant anti-tumor and anti-inflammatory activities. Its mechanisms of action, involving the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to explore the full potential of this valuable compound. Further studies are warranted to fully



elucidate its detailed spectroscopic properties and to explore its efficacy and safety in preclinical and clinical settings.

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